molecular formula C20H17N3O4 B11069614 3-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid

3-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid

Cat. No.: B11069614
M. Wt: 363.4 g/mol
InChI Key: FYJVAFRVYTWGRN-UHFFFAOYSA-N
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Description

    Reagents: The intermediate product from Step 1 is reacted with a benzoic acid derivative.

    Conditions: The reaction is typically performed in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine, in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid typically involves multi-step organic reactions

  • Step 1: Synthesis of Pyrrolo[3,4-d]pyrimidine Core

      Reagents: Starting materials such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine and phenylacetic acid.

      Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like toluene.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or alkylated benzoic acid derivatives.

Scientific Research Applications

3-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of 3-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid stands out due to its specific combination of a pyrrolo[3,4-d]pyrimidine core with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

3-(1-methyl-2,5-dioxo-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid

InChI

InChI=1S/C20H17N3O4/c1-22-15-11-23(14-9-5-8-13(10-14)19(25)26)18(24)16(15)17(21-20(22)27)12-6-3-2-4-7-12/h2-10,17H,11H2,1H3,(H,21,27)(H,25,26)

InChI Key

FYJVAFRVYTWGRN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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